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Cat. No.: B1682261 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese technische Monographie bietet eine detaillierte Untersuchung von Vorapaxar, einem

neuartigen Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf seiner chemischen

Struktur, seinen physikochemischen Eigenschaften, seinem Wirkmechanismus, seiner

Pharmakokinetik und den wichtigsten experimentellen Protokollen, die für seine

Charakterisierung verwendet werden. Dieses Dokument soll als umfassende Ressource für

Wissenschaftler dienen, die an der Erforschung und Entwicklung von Antithrombotika beteiligt

sind.

Chemische Struktur und Eigenschaften
Vorapaxar ist ein synthetisches, tricyclisches 3-Phenylpyridin-Derivat von Himbacin, einem

Naturprodukt.[1] Seine komplexe Struktur ist die Grundlage für seine hohe Affinität und

Selektivität für den Protease-aktivierten Rezeptor 1 (PAR-1).

Chemische und physikalische Eigenschaften

Die grundlegenden chemischen und physikalischen Eigenschaften von Vorapaxar sind in

Tabelle 1 zusammengefasst. Diese Daten sind entscheidend für das Verständnis seines

Verhaltens in biologischen Systemen und für die pharmazeutische Formulierung.
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Eigenschaft Wert Referenz

Chemische Bezeichnung

Ethyl N-

[(1R,3aR,4aR,6R,8aR,9S,9aS)

-9-[(E)-2-[5-(3-

fluorophenyl)pyridin-2-

yl]ethenyl]-1-methyl-3-oxo-

3a,4,4a,5,6,7,8,8a,9,9a-

decahydro-1H-benzo[f]

[2]benzofuran-6-yl]carbamat

[PubChem CID: 10077130]

Summenformel C₂₉H₃₃FN₂O₄ [1]

Molekulargewicht 492.6 g/mol [1]

Schmelzpunkt 278 °C [Wikipedia]

Löslichkeit

DMSO: ≥24.65 mg/mLEthanol:

≥10.64 mg/mL (mit

Ultraschall)Wasser: Unlöslich

[ApexBio]

pKa Keine Daten verfügbar

logP 5.3 [PubChem CID: 10077130]

Ki (PAR-1) 8.1 nM [Selleck Chemicals]

IC₅₀ (TRAP-

induziertePlättchenaggregation

)

25 nM [Selleck Chemicals]

IC₅₀ (Thrombin-

induziertePlättchenaggregation

)

47 nM [Selleck Chemicals]

Tabelle 1: Zusammenfassung der chemischen und physikalischen Eigenschaften von

Vorapaxar.

Wirkmechanismus: PAR-1-Antagonismus
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Vorapaxar übt seine antithrombotische Wirkung durch einen hochselektiven und kompetitiven

Antagonismus am Protease-aktivierten Rezeptor 1 (PAR-1) aus.[2] PAR-1 ist ein G-Protein-

gekoppelter Rezeptor, der auf der Oberfläche von Thrombozyten exprimiert wird und eine

Schlüsselrolle bei der durch Thrombin vermittelten Thrombozytenaktivierung und -aggregation

spielt.

Thrombin spaltet die extrazelluläre N-terminale Domäne von PAR-1, wodurch eine neue N-

terminale Sequenz freigelegt wird, die als "gebundener Ligand" fungiert. Dieser gebundene

Ligand aktiviert den Rezeptor intramolekular, was eine Konformationsänderung auslöst und

nachgeschaltete Signalwege initiiert. Vorapaxar bindet an PAR-1 und verhindert diese

Konformationsänderung, wodurch die Thrombozytenaktivierung als Reaktion auf Thrombin

blockiert wird.

Signalweg des PAR-1-Antagonismus

Die Hemmung von PAR-1 durch Vorapaxar unterbricht eine Kaskade von intrazellulären

Ereignissen, die zur Thrombozytenaggregation führen. Das folgende Diagramm

veranschaulicht den vereinfachten Signalweg.
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Abbildung 1: Vereinfachter Signalweg der PAR-1-Aktivierung und Hemmung durch Vorapaxar.
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Pharmakokinetische Eigenschaften
Die pharmakokinetischen Parameter von Vorapaxar sind entscheidend für sein

Dosierungsschema und seine klinische Anwendung. Eine Zusammenfassung dieser

Eigenschaften ist in Tabelle 2 aufgeführt.

Parameter Wert Referenz

Bioverfügbarkeit ~100% [FDA]

Tmax (Zeit bis zurmaximalen

Konzentration)
1 Stunde (nüchtern) [FDA]

Proteinbindung >99% [FDA]

Metabolismus
Hauptsächlich über CYP3A4

und CYP2J2
[FDA]

Hauptmetaboliten
M19 (Amin-Metabolit), M20

(Monohydroxy-Metabolit, aktiv)
[FDA]

Eliminationshalbwertszeit ~8 Tage (effektiv 3-4 Tage) [FDA, DrugBank]

Ausscheidung
Hauptsächlich über den Stuhl

(~58%)
[FDA]

Tabelle 2: Zusammenfassung der pharmakokinetischen Eigenschaften von Vorapaxar.

Experimentelle Protokolle
Die charakteristischen Eigenschaften von Vorapaxar wurden durch eine Reihe von In-vitro-

und In-vivo-Assays bestimmt. Nachfolgend werden die detaillierten Methoden für zwei

Schlüssel-Experimente beschrieben.

Thrombin-Rezeptor-Agonisten-Peptid (TRAP)-induzierte
Thrombozytenaggregations-Assay
Dieser Assay misst die Fähigkeit von Vorapaxar, die durch einen spezifischen PAR-1-

Agonisten (TRAP) induzierte Thrombozytenaggregation zu hemmen.
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Materialien:

Frisch entnommenes humanes Vollblut in Natriumcitrat-Röhrchen

Thrombin-Rezeptor-Agonisten-Peptid (TRAP-6, SFLLRN)

Vorapaxar-Stammlösung in DMSO

Phosphat-gepufferte Salzlösung (PBS)

Plättchenreiches Plasma (PRP) und plättchenarmes Plasma (PPP)

Aggregometer

Zentrifuge

Protokoll:

PRP- und PPP-Herstellung:

1. Zentrifugieren Sie das Vollblut bei 150-200 x g für 15 Minuten bei Raumtemperatur, um

PRP zu erhalten.

2. Überführen Sie das PRP vorsichtig in ein neues Röhrchen.

3. Zentrifugieren Sie das verbleibende Blut bei 2000 x g für 20 Minuten, um PPP zu erhalten.

4. Passen Sie die Thrombozytenzahl im PRP mit PPP auf 250.000-300.000 Thrombozyten/

µL an.

Assay-Durchführung:

1. Inkubieren Sie Aliquots von PRP mit verschiedenen Konzentrationen von Vorapaxar (oder

Vehikelkontrolle) für 15 Minuten bei 37°C.

2. Überführen Sie 450 µL des inkubierten PRP in eine Aggregometer-Küvette mit einem

Rührstab.
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3. Stellen Sie die Baseline-Transmission mit PRP (0% Aggregation) und PPP (100%

Aggregation) ein.

4. Initiieren Sie die Aggregation durch Zugabe von 50 µL TRAP-6 (Endkonzentration

typischerweise 5-20 µM).

5. Zeichnen Sie die prozentuale Aggregation über 5-10 Minuten auf.

Datenanalyse:

1. Bestimmen Sie die maximale Aggregation für jede Vorapaxar-Konzentration.

2. Berechnen Sie die prozentuale Hemmung im Vergleich zur Vehikelkontrolle.

3. Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC₅₀-Wert.

Workflow des Thrombozytenaggregations-Assays
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Abbildung 2: Workflow des TRAP-induzierten Thrombozytenaggregations-Assays.
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PAR-1-Radioliganden-Bindungsassay
Dieser Assay wird verwendet, um die Affinität (Ki) von Vorapaxar an den PAR-1-Rezeptor zu

bestimmen.

Materialien:

Humane Thrombozytenmembran-Präparationen

Radiomarkierter PAR-1-Antagonist (z.B., [³H]-haTRAP)

Vorapaxar in verschiedenen Konzentrationen

Bindungspuffer (z.B., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)

Nicht-spezifischer Ligand (hohe Konzentration eines unmarkierten PAR-1-Antagonisten)

Glasfaserfilter

Szintillationszähler und Szintillationsflüssigkeit

Protokoll:

Reaktionsansatz:

1. In einem Gesamtvolumen von 200 µL werden Thrombozytenmembranen (20-40 µg

Protein) mit einer festen Konzentration von [³H]-haTRAP (z.B., 1-5 nM) und

unterschiedlichen Konzentrationen von Vorapaxar (oder Puffer für die totale Bindung und

nicht-spezifischem Liganden für die unspezifische Bindung) gemischt.

Inkubation:

1. Inkubieren Sie die Reaktionsmischungen für 60-90 Minuten bei Raumtemperatur, um das

Bindungsgleichgewicht zu erreichen.

Filtration:

1. Beenden Sie die Reaktion durch schnelle Filtration durch Glasfaserfilter (z.B., GF/B), die

mit dem Bindungspuffer vorbefeuchtet wurden.
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2. Waschen Sie die Filter schnell mit eiskaltem Bindungspuffer, um ungebundenen

Radioliganden zu entfernen.

Messung:

1. Überführen Sie die Filter in Szintillationsfläschchen, fügen Sie Szintillationsflüssigkeit

hinzu und messen Sie die Radioaktivität mittels Flüssigszintillationszählung.

Datenanalyse:

1. Berechnen Sie die spezifische Bindung, indem Sie die unspezifische Bindung von der

totalen Bindung subtrahieren.

2. Erstellen Sie eine Verdrängungskurve, indem Sie die spezifische Bindung gegen die Log-

Konzentration von Vorapaxar auftragen.

3. Bestimmen Sie den IC₅₀-Wert aus der Kurve.

4. Berechnen Sie die Inhibitionskonstante (Ki) unter Verwendung der Cheng-Prusoff-

Gleichung: Ki = IC₅₀ / (1 + [L]/Kd), wobei [L] die Konzentration des Radioliganden und Kd

seine Dissoziationskonstante ist.

Spektrale Daten
Detaillierte experimentelle Spektraldaten (NMR, IR, MS) für Vorapaxar sind in der öffentlich

zugänglichen Literatur nicht umfassend verfügbar und werden oft als proprietäre Informationen

von Pharmaunternehmen betrachtet. Kommerzielle Anbieter von chemischen Standards

können auf Anfrage charakteristische Daten wie NMR-Spektren zur Verfügung stellen. Die

Massenspektrometrie-Daten für Vorapaxar und seinen deuterierten Standard sind mit

Übergängen von m/z 591.4/447.2 bzw. 498.6/447.2 beschrieben worden.

Fazit
Vorapaxar stellt eine wichtige Ergänzung im Arsenal der antithrombotischen Therapien dar.

Sein einzigartiger Wirkmechanismus, der auf die Hemmung der durch Thrombin vermittelten

Thrombozytenaktivierung über PAR-1 abzielt, bietet einen alternativen Ansatz zur Reduzierung

atherothrombotischer Ereignisse. Die in dieser Monographie zusammengefassten detaillierten

Grundlegend & Explorativ

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chemischen, pharmakologischen und experimentellen Daten bieten eine solide Grundlage für

weitere Forschungen und die Entwicklung zukünftiger PAR-1-Antagonisten. Das Verständnis

seiner Struktur-Wirkungs-Beziehungen, seines pharmakokinetischen Profils und der Methoden

zu seiner Charakterisierung ist für Wissenschaftler auf diesem Gebiet von entscheidender

Bedeutung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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